molecular formula C5H6Cl3N3 B562602 3,4-Diamino-2,6-dichloropyridine hydrochloride CAS No. 89603-10-1

3,4-Diamino-2,6-dichloropyridine hydrochloride

Cat. No.: B562602
CAS No.: 89603-10-1
M. Wt: 214.474
InChI Key: QAIXRYPWWNMNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diamino-2,6-dichloropyridine hydrochloride is a chemical compound with the molecular formula C5H5Cl2N3·HCl It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-2,6-dichloropyridine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 2,6-dichloropyridine with ammonia or amines under controlled conditions to introduce the amino groups at the 3 and 4 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-2,6-dichloropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

3,4-Diamino-2,6-dichloropyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Diamino-2,6-dichloropyridine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diamino-2,6-dichloropyridine hydrochloride is unique due to the specific positioning of its amino and chlorine groups, which confer distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2,6-dichloropyridine-3,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3.ClH/c6-3-1-2(8)4(9)5(7)10-3;/h1H,9H2,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIXRYPWWNMNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700726
Record name 2,6-Dichloropyridine-3,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89603-10-1
Record name 2,6-Dichloropyridine-3,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.